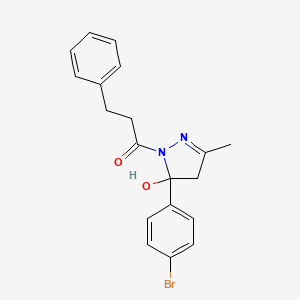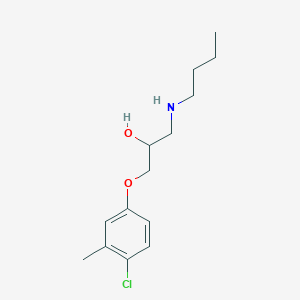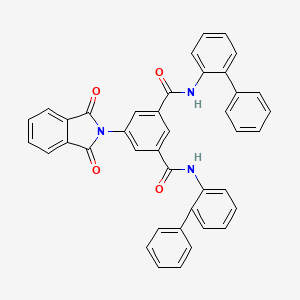
5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a pyrazole derivative that exhibits interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For instance, it has been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits interesting biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits interesting biological activities that make it a potential candidate for drug discovery. However, one of the limitations of using this compound is its moderate yield, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress. Another direction is to investigate its mechanism of action and identify the signaling pathways that it modulates. Additionally, further research is needed to optimize the synthesis method and improve the yield of this compound.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-bromoacetophenone and 3-phenylpropanoic acid with hydrazine hydrate and acetic acid. The reaction yields the intermediate product, which is further reacted with methyl iodide and sodium hydroxide to obtain the final product. The synthesis method is relatively simple, and the yield is moderate.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities.
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-14-13-19(24,16-8-10-17(20)11-9-16)22(21-14)18(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,24H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTAUERFIZYCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)


![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5111989.png)
![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)